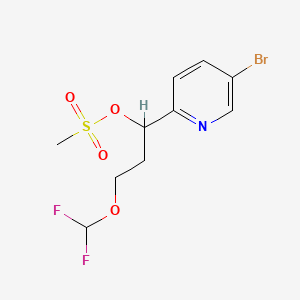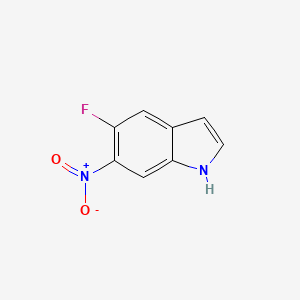
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a synthetic organic compound known for its unique chemical structure and properties It features a bromine atom attached to a propanone backbone, with two trifluoromethoxy groups positioned at the 2 and 4 locations on the phenyl ring
Métodos De Preparación
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the bromination process.
Industrial production methods for this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would produce an alcohol.
Aplicaciones Científicas De Investigación
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development. The presence of trifluoromethoxy groups can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.
Material Science: It is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one depends on its specific application. In organic synthesis, it acts as a versatile building block that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, where the trifluoromethoxy groups can enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one: This compound lacks the bromine atom and may have different reactivity and applications.
2,4-Bis(trifluoromethoxy)phenylboronic acid: This compound features boronic acid functionality and is used in different types of chemical reactions, such as Suzuki-Miyaura coupling.
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine: This compound contains a hydrazine group and is used in different synthetic applications.
Propiedades
Fórmula molecular |
C11H7BrF6O3 |
|---|---|
Peso molecular |
381.07 g/mol |
Nombre IUPAC |
1-[2,4-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(12)9(19)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-5H,1H3 |
Clave InChI |
RQLYNOONZZXDJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


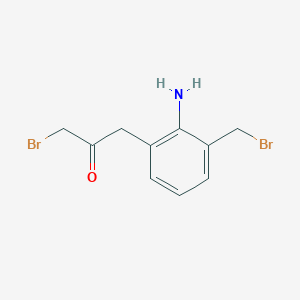
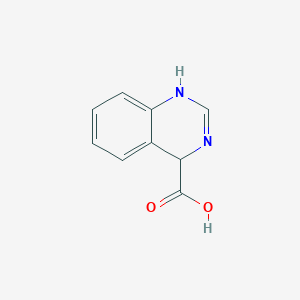
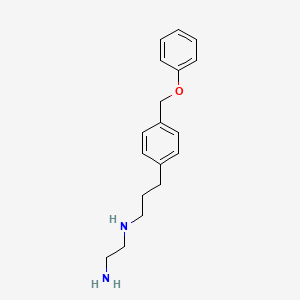

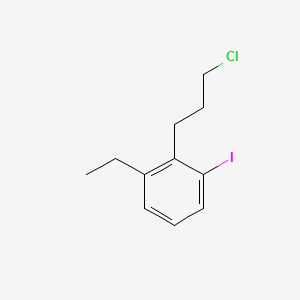
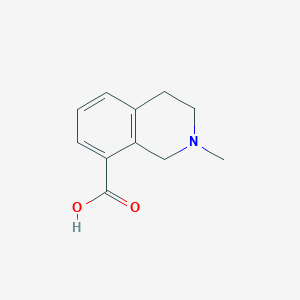


![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)


